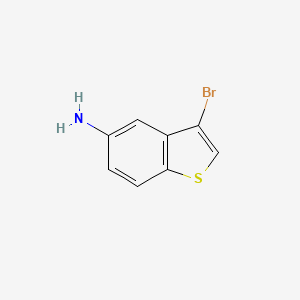

3-bromo-1-benzothiophen-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-bromo-1-benzothiophen-5-amine” is an organic compound that contains bromine, benzothiophene, and amine functional groups . It’s structurally similar to compounds like “1-(5-bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride” and “2-(5-bromo-1-benzothiophen-3-yl)ethan-1-amine hydrochloride” which are known to have a molecular weight of around 300 and exist as a powder at room temperature .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, 5-Amino-substituted 3-bromo-1-(1,1-dioxothietan-3-yl)-4-nitro-1H-pyrazoles were synthesized via the reactions of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-4-nitro-1H-pyrazole with aliphatic, aromatic, and heterocyclic amines . Another study reported the synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name and similar compounds. For instance, “1-(5-bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride” has an InChI code of "1S/C11H12BrNS.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7H,4,13H2,1H3;1H" . This suggests that the compound has a benzothiophene ring with bromine and amine substituents.

Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Also, they can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. Amines of low molar mass are quite soluble in water .

科学的研究の応用

Synthesis of Benzothiophene Derivatives

"3-bromo-1-benzothiophen-5-amine" serves as a precursor in the synthesis of various benzothiophene derivatives. For example, the compound has been used in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, a key intermediate in the production of selective estrogen receptor modulators like Raloxifene and its analogs. These methods enable the preparation of 2-amino-1-benzothiophenes through different synthetic routes, including reactions from thiosalicylic acid, 1-benzothiophen-2-ylmagnesium chloride, and (2-bromophenyl)acetonitrile in the presence of a palladium catalyst. These synthetic strategies highlight the compound's versatility in organic synthesis, providing pathways to a wide range of biologically and pharmaceutically relevant molecules (Petrov, Popova, & Androsov, 2015).

Amination Reactions

The compound also finds application in selective amination reactions, illustrating its role in the construction of complex nitrogen-containing structures. For instance, the palladium-Xantphos complex-catalyzed amination of polyhalopyridines demonstrates high yields and excellent chemoselectivity, showcasing the compound's utility in developing novel organic compounds with potential applications in drug development and material science (Ji, Li, & Bunnelle, 2003).

Sensing Applications

Furthermore, "this compound" derivatives have been explored for their sensing properties. A notable example includes the development of a highly water-soluble fluorescent and colorimetric pH probe. This probe, synthesized from benzothiazole-2-carbohydrazide, exhibits remarkable solubility in water, stability, and selectivity, making it an excellent candidate for real-time pH sensor applications in biological systems (Diana, Caruso, Tuzi, & Panunzi, 2020).

作用機序

Target of Action

Benzothiophene derivatives have been studied for their cytotoxic activity, suggesting potential targets within cancer cells .

Mode of Action

Benzothiophene derivatives have been shown to exhibit cytotoxic activity, indicating that they may interact with cellular targets to disrupt normal cell function

Biochemical Pathways

Benzofuran compounds, which are structurally similar to benzothiophenes, are known to have diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzothiophene derivatives have been shown to exhibit cytotoxic activity, suggesting that they may induce cell death in certain types of cancer cells .

Safety and Hazards

特性

IUPAC Name |

3-bromo-1-benzothiophen-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBSNWCQSOIJIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。